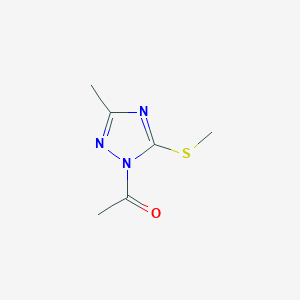![molecular formula C7H12N2O4Pt B12869561 Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) CAS No. 70692-35-2](/img/structure/B12869561.png)
Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is a platinum-based coordination compound. It is known for its application in various fields, particularly in medicinal chemistry. The compound is characterized by its unique structure, which includes a platinum center coordinated with 1,2-cyclopentanediamine and ethanedioato ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) typically involves the reaction of platinum salts with 1,2-cyclopentanediamine and ethanedioic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the ligands coordinated to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other amines or carboxylates as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Medicine: It is investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin and oxaliplatin.
Industry: The compound is used in the development of new materials and as a precursor for other platinum-based compounds.
Wirkmechanismus
The mechanism of action of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) involves its interaction with cellular components. In medicinal applications, the compound binds to DNA, causing cross-linking and disrupting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various proteins involved in cell division and repair pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with reduced side effects compared to cisplatin.
Oxaliplatin: Known for its effectiveness against colorectal cancer and different ligand structure.
Uniqueness
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its structure allows for different reactivity and interactions compared to other platinum-based compounds, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
70692-35-2 |
|---|---|
Molekularformel |
C7H12N2O4Pt |
Molekulargewicht |
383.27 g/mol |
IUPAC-Name |
(2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI-Schlüssel |
LZJWIMXWNAOSKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


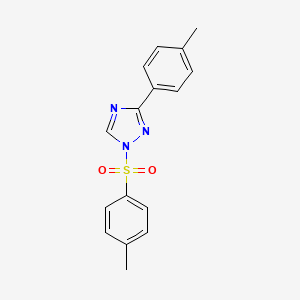

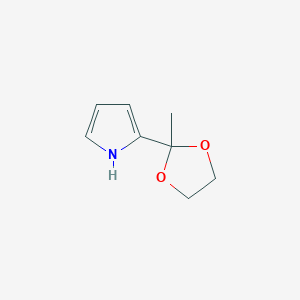
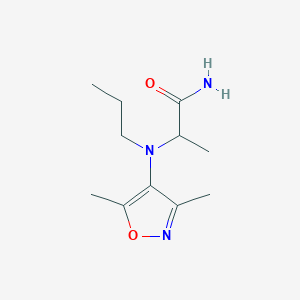
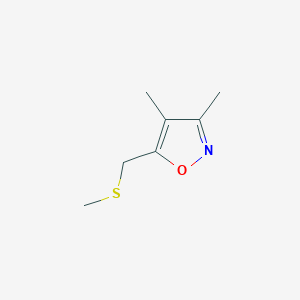
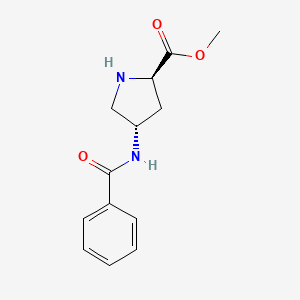
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
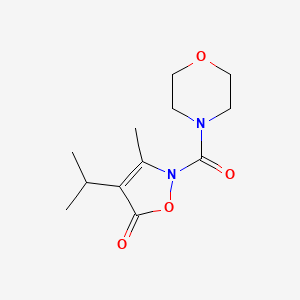
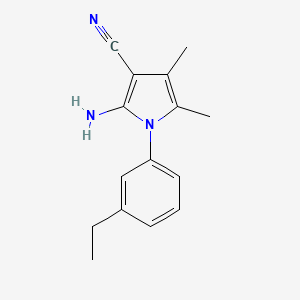
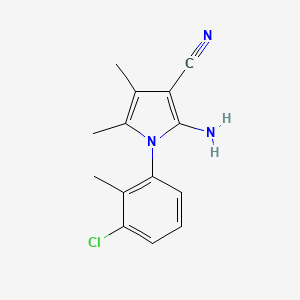
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
